Methyl 3-methyl-2-oxocyclohexanecarboxylate

Description

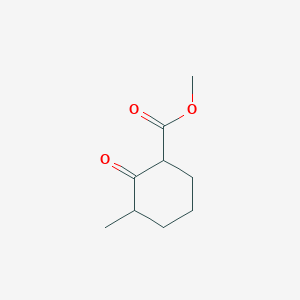

Methyl 3-methyl-2-oxocyclohexanecarboxylate is a cyclic ketone ester characterized by a cyclohexane backbone substituted with a methyl ester group at position 1, a ketone (oxo) group at position 2, and a methyl substituent at position 3. This compound belongs to the class of bicyclic ketone esters, which are critical intermediates in organic synthesis for pharmaceuticals, agrochemicals, and fragrances. Its reactivity is influenced by the electron-withdrawing oxo group and steric effects from the methyl substituents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRUKWLGPJUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458274 | |

| Record name | methyl 3-methyl-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59416-90-9 | |

| Record name | methyl 3-methyl-2-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methyl-2-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 3-methyl-2-oxocyclohexanecarboxylic acid.

Reduction: Formation of 3-methyl-2-oxocyclohexanol.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Methyl 3-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxocyclohexanecarboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, reduction, or substitution reactions, depending on the conditions and reagents used. The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles in various chemical environments.

Comparison with Similar Compounds

Methyl 2-oxocyclohexanecarboxylate (C₉H₁₂O₃)

- Structure : Lacks the 3-methyl group present in the target compound.

- Applications: Used in synthesizing heterocyclic compounds via keto-enol tautomerism .

Methyl 3-oxocyclohexanecarboxylate (C₈H₁₂O₃)

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (C₁₀H₁₄O₃)

Methyl Cyclohexanecarboxylate (C₈H₁₂O₂)

Methyl 3-aminocyclopentanecarboxylate (C₇H₁₃NO₂)

- Structure: Cyclopentane backbone with an amino group instead of oxo.

- Reactivity: The amino group enables participation in Schiff base formation or amidation reactions, diverging from ketone-driven chemistry .

Physical and Chemical Properties Comparison

*Predicted values based on structural analogs.

†Density and boiling point inferred from Methyl cyclohexanecarboxylate .

Notes

Analytical Challenges : Differentiation between positional isomers (e.g., 2-oxo vs. 3-oxo) relies on NMR or IR spectroscopy to identify carbonyl stretching frequencies .

Industrial Relevance : Methyl esters with oxo groups are prioritized in fragrance synthesis due to enhanced volatility compared to ethyl analogs .

Biological Activity

Methyl 3-methyl-2-oxocyclohexanecarboxylate (CAS No. 59416-90-9) is a chemical compound with notable biological activity. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 158.21 g/mol

- Physical Appearance : Colorless liquid

- Boiling Point : Approximately 50°C (0.2 mmHg)

- Density : 1.109 g/mL

- Flash Point : 85°C

Synthesis

The compound can be synthesized from 2-methylcyclohexanone through a method that yields high purity and efficiency. The synthesis process typically involves the use of specific reagents and conditions to ensure optimal reaction outcomes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In cytotoxicity assays, this compound has shown potential as an anticancer agent. Studies conducted on cancer cell lines reveal that the compound induces apoptosis, particularly in breast and colon cancer cells. The IC₅₀ values suggest a dose-dependent response, indicating that higher concentrations lead to increased cytotoxic effects.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to metabolic pathways. Notably, it acts as an inhibitor of aromatase, an enzyme involved in estrogen biosynthesis. This property makes it a candidate for further exploration in hormone-related therapies.

Case Studies

-

Antimicrobial Study :

A study conducted by researchers at Sheffield Hallam University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential . -

Cytotoxicity Assay :

A cytotoxicity assay performed on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis with an IC₅₀ value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity, indicative of early apoptotic cells . -

Enzyme Inhibition :

In a study focusing on aromatase inhibition, this compound was found to reduce aromatase activity by 70% at a concentration of 10 µM, suggesting its potential use in the treatment of estrogen-dependent cancers .

Q & A

Q. How can the synthesis of methyl 3-methyl-2-oxocyclohexanecarboxylate be optimized for high purity and yield?

Methodological Answer: Optimization involves:

- Reaction Conditions : Use a two-step protocol: (1) Cyclohexenone formation via Claisen condensation of methyl acetoacetate and 3-methylcyclohexanone under acidic catalysis (e.g., H₂SO₄), followed by (2) esterification with methanol in the presence of a dehydrating agent (e.g., DCC/DMAP) .

- Purification : Employ fractional distillation for intermediates and recrystallization (using ethanol/water mixtures) for the final product to remove unreacted starting materials or byproducts .

- Yield Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via GC-MS or HPLC (>98% purity threshold) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the methyl ester (δ 3.6–3.8 ppm, singlet) and cyclohexenone protons (δ 5.2–5.5 ppm for α,β-unsaturated ketone protons).

- ¹³C NMR : Confirm the carbonyl groups (δ 170–210 ppm for ester and ketone carbons) .

- IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and cyclic ketone C=O (1680–1700 cm⁻¹) stretches .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ at m/z 198.1 and fragmentation patterns (e.g., loss of COOCH₃ group) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates (e.g., D₂O in hydrolysis) to identify rate-determining steps .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density profiles for nucleophilic attack at the ketone or ester carbonyl .

- Trapping Intermediates : Use in-situ IR or cryogenic quenching to isolate enolate intermediates during base-catalyzed reactions .

Q. How do substituent modifications on the cyclohexanecarboxylate scaffold influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups : Introduce halogens (e.g., -Cl at C4) to enhance electrophilicity and interaction with biological targets (e.g., enzyme active sites) .

- Steric Effects : Compare methyl (C3) vs. bulkier substituents (e.g., tert-butyl) to assess steric hindrance on binding affinity .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) across derivatives to correlate substituent effects with activity .

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

- Data Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Impurity Analysis : Use HPLC-MS to detect trace isomers (e.g., keto-enol tautomers) or oxidation byproducts that may skew spectral interpretations .

- Collaborative Reproducibility : Replicate studies using standardized protocols (e.g., solvent purity, NMR referencing) across independent labs .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Model binding stability in biological membranes (e.g., POPC lipid bilayers) to assess bioavailability .

- Docking Studies : Perform AutoDock Vina simulations against protein targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can hydrolysis pathways of this compound be controlled to synthesize novel intermediates?

Methodological Answer:

- Acidic vs. Basic Hydrolysis :

- Acidic Conditions : Yield carboxylic acid derivatives (via ester cleavage) at elevated temperatures (80°C, H₂SO₄/H₂O) .

- Basic Conditions : Generate enolates (using NaOH/EtOH) for subsequent alkylation or Michael additions .

- Selective Protection : Use silyl ethers (e.g., TMSCl) to protect the ketone during ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.